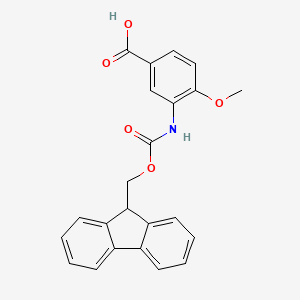

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid

Overview

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon, and benzoic acid, which is a simple aromatic carboxylic acid. The presence of the methoxy and carbonyl groups suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, due to the presence of multiple aromatic rings and functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water, while the presence of the carboxylic acid group might make it acidic .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “Fmoc-3-amino-4-methoxybenzoic acid”, focusing on unique applications:

Synthesis of Carbazole Alkaloids

“Fmoc-3-amino-4-methoxybenzoic acid” is used as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine and mukonidine via oxidative annulation .

Bioengineered Patch for Heart Repair

This compound has been utilized in creating a conductive cell-delivery construct that serves as a bioengineered patch. This patch can improve electrical propagation and synchronize cardiomyocyte contraction, which is vital for heart repair .

Organic Synthesis and Pharmaceuticals

It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .

Preloaded Diaminobenzoate Resin

A one-step method involving “Fmoc-3-amino-4-methoxybenzoic acid” synthesizes preloaded diaminobenzoate resin, which is used in peptide synthesis .

Tissue Engineering and Organ Regeneration

Matrices formed by self-assembly of this compound are suitable for cell spreading, migration, and proliferation. They are widely used in tissue engineering and organ regeneration due to their biological endogenous molecules and weak intermolecular forces .

Antibacterial Peptide Synthesis

“Fmoc-3-amino-4-methoxybenzoic acid” has been used in the synthesis of Fmoc-Triazine amino acids, which are applied in creating peptides with antibacterial properties .

Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

It is known that this compound is useful as a coupling agent in peptide synthesis , which suggests that it may interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it is likely that this compound affects the pathways involved in protein synthesis and turnover.

Result of Action

Given its role in peptide synthesis , it is likely that this compound influences the structure and function of proteins within the cell.

Action Environment

It is known that this compound is stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-21-11-10-14(22(25)26)12-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHASRZZYFQOPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256935-69-0 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)

![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)

![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)

![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)